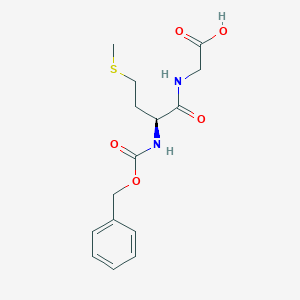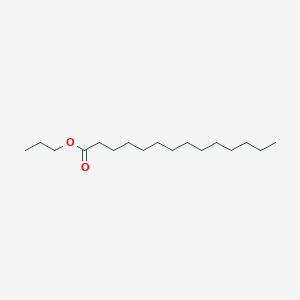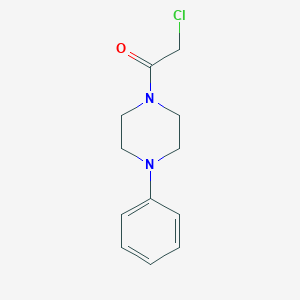
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of phenylpiperazine derivatives, including compounds structurally related to “2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone,” has been achieved through various methods. For instance, a novel series of CCR1 antagonists based on the phenylpiperazine scaffold was synthesized by screening compound libraries and conducting structure-activity relationship (SAR) studies (Pennell et al., 2013). Another study explored electrochemical oxidation methods to synthesize new phenylpiperazine derivatives, providing an environmentally friendly and efficient approach (Nematollahi & Amani, 2011).
Molecular Structure Analysis
Molecular structure analyses of phenylpiperazine derivatives have been conducted using various spectroscopic techniques. Structural characterizations are crucial for understanding the chemical and physical properties of these compounds. For example, X-ray crystallography was employed to confirm the structure of novel synthesized phenylpiperazine derivatives, highlighting the importance of accurate molecular modeling in drug design (Ünaleroğlu et al., 2002).
Chemical Reactions and Properties
Phenylpiperazine compounds participate in a variety of chemical reactions, contributing to their diverse chemical properties. The electrochemical synthesis method, for example, revealed that quinone-imine derived from the oxidation of phenylpiperazine participates in Michael type addition reactions, leading to the formation of new derivatives (Nematollahi & Amani, 2011).
科学的研究の応用
Electrochemical Synthesis
A study by Nematollahi and Amani (2011) explored the electrochemical oxidation of related phenylpiperazine derivatives. They developed an environmentally friendly method for synthesizing new phenylpiperazine derivatives, showcasing the use of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone in electrochemical applications (Nematollahi & Amani, 2011).
Anticonvulsant Activity
Kamiński, Wiklik, and Obniska (2015) synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, including compounds related to 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, and evaluated their anticonvulsant activity. This research highlights its potential in developing treatments for epilepsy (Kamiński, Wiklik, & Obniska, 2015).
Synthesis and Characterization in Medicinal Chemistry
In 2022, Sherekar, Padole, and Kakade synthesized and characterized compounds derived from 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, demonstrating its importance in medicinal chemistry, particularly for its antimicrobial properties (Sherekar, Padole, & Kakade, 2022).
CCR1 Antagonists Development
Pennell et al. (2013) identified a series of CCR1 antagonists based on 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold, demonstrating the compound's role in developing treatments for inflammatory diseases (Pennell et al., 2013).
Agricultural Fungicide Development
Ji, Niu, Liu, Wang, and Dai (2017) described a method for synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, involving 2-chloro-1-(1-chlorocyclopropyl)ethanone, a derivative of the target compound. This research contributes to the development of agricultural fungicides (Ji et al., 2017).
将来の方向性
The future directions for “2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone” could involve further exploration of its potential biological activities and applications. For instance, related compounds have shown potential as acetylcholinesterase inhibitors, suggesting possible applications in the treatment of Alzheimer’s disease .
特性
IUPAC Name |
2-chloro-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIWWIFXKVGUMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326768 |
Source


|
| Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone | |
CAS RN |
14761-39-8 |
Source


|
| Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
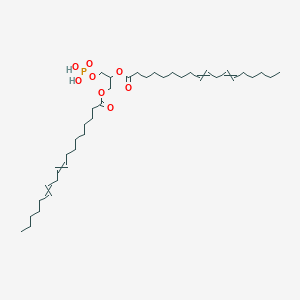
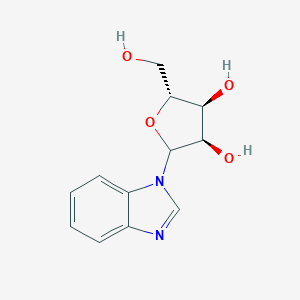
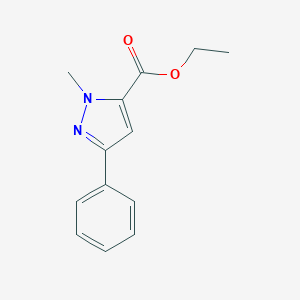
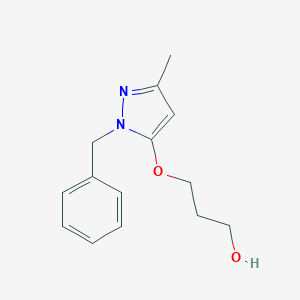
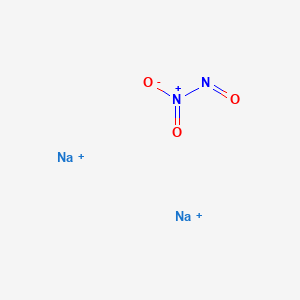
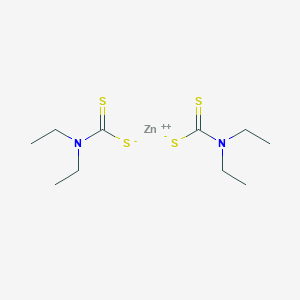
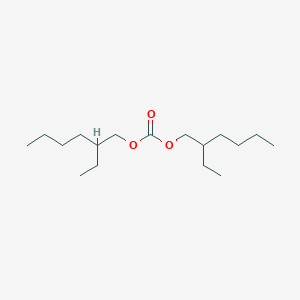
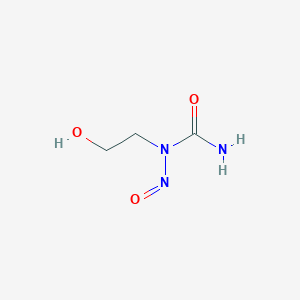
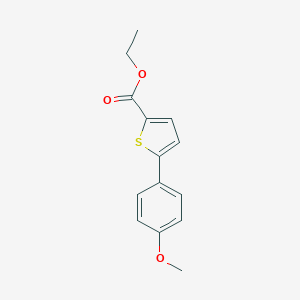
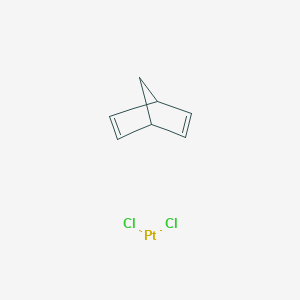
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
